Superior Potency Against T. brucei Compared to GSK3186899
CRK12-IN-1 is highly potent against T. brucei brucei, with an EC50 of 1.3 nM . In stark contrast, the structurally distinct CRK12 inhibitor GSK3186899 (DDD853651) demonstrates an EC50 of 1.4 µM (1,400 nM) against Leishmania donovani in a similar intra-macrophage assay, highlighting a difference of over three orders of magnitude in potency against a kinetoplastid parasite .
| Evidence Dimension | Potency against kinetoplastid parasite (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.3 nM (against T. b. brucei) |
| Comparator Or Baseline | GSK3186899: EC50 = 1.4 µM (1,400 nM) (against L. donovani) |
| Quantified Difference | CRK12-IN-1 is ~1,077-fold more potent |
| Conditions | In vitro assay. CRK12-IN-1: T. b. brucei culture; GSK3186899: L. donovani intra-macrophage assay. |
Why This Matters
For research focused on Human African Trypanosomiasis (HAT), a compound with picomolar activity against the causative agent T. brucei is essential, making CRK12-IN-1 the appropriate selection.
